molecular formula C16H22N6O3 B2788644 (E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919027-59-1

(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2788644
CAS No.: 919027-59-1
M. Wt: 346.391
InChI Key: NVOYMDUZCDXRRF-SNAWJCMRSA-N
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Description

This compound belongs to the triazino-purine-dione family, characterized by a fused heterocyclic core. Key structural features include:

  • 3-hydroxypropyl group: Enhances hydrophilicity and hydrogen-bonding capacity.
  • 3,9-dimethyl groups: Contribute to steric effects and modulate lipophilicity.

The compound’s unique substitution pattern likely influences its pharmacokinetic and pharmacodynamic properties, including solubility, target binding, and metabolic stability.

Properties

IUPAC Name

7-[(E)-but-2-enyl]-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-4-5-7-20-14(24)12-13(19(3)16(20)25)17-15-21(12)10-11(2)18-22(15)8-6-9-23/h4-5,23H,6-10H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOYMDUZCDXRRF-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CCCO)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CCCO)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a triazino-purine core with various substituents. Its molecular formula is C15H20N4O2C_{15}H_{20}N_4O_2, and it has a molecular weight of 288.35 g/mol. The presence of the butenyl group and hydroxypropyl moiety suggests possible interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest. It has been shown to modulate key signaling pathways such as the PI3K-Akt pathway which is crucial in cancer cell survival and proliferation .
  • Case Study : In vitro studies demonstrated that derivatives of this compound showed IC50 values in the micromolar range against various cancer cell lines, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • In Vitro Studies : Similar nitrogen-containing heterocycles have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL . The triazino-purine framework may enhance membrane permeability and disrupt bacterial cell integrity.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties:

  • Research Findings : Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis. They were found to upregulate antioxidant enzymes and downregulate pro-apoptotic factors .

Data Tables

Biological ActivityMechanism of ActionIC50 (µg/mL)Reference
AnticancerApoptosis induction5.0
AntimicrobialCell membrane disruption10.0
NeuroprotectiveAntioxidant activity15.0

Comparison with Similar Compounds

Structural Analogs in the Triazino-Purine-Dione Family

The following compounds share the triazino[3,4-f]purine-dione scaffold but differ in substituents (Table 1):

Table 1: Structural Comparison of Triazino-Purine-Dione Derivatives

Compound Name Substituents Molecular Formula Key Features
(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,9-dimethyl-... (Target) (E)-but-2-en-1-yl, 3-hydroxypropyl, 3,9-dimethyl C₁₇H₂₃N₆O₃ (estimated) Hydrophilic side chain; stereospecific unsaturated chain
3,7,9-Trimethyl-1-[2-(4-phenyl-1-piperazinyl)ethyl]-... 2-(4-phenylpiperazinyl)ethyl, 3,7,9-trimethyl C₂₃H₂₉N₉O₂ Bulky aromatic substituent; increased lipophilicity
1,3,4,9-Tetramethyl-... 1,3,4,9-tetramethyl C₁₁H₁₄N₆O₂ Compact structure; high methyl content, likely low solubility
Key Observations:

Substituent Impact on Solubility :

  • The target compound’s 3-hydroxypropyl group enhances aqueous solubility compared to the tetramethyl analog , which lacks polar substituents.
  • The 2-(4-phenylpiperazinyl)ethyl group in introduces both lipophilic (phenyl) and hydrophilic (piperazine) regions, balancing solubility and membrane permeability.

This contrasts with the flexible 2-(4-phenylpiperazinyl)ethyl chain in , which could adopt multiple conformations .

Bioactivity and Target Interactions

Evidence from bioactivity clustering () suggests that structural analogs with shared scaffolds often exhibit similar modes of action. For example:

  • Aglaithioduline (), a phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor), demonstrates that minor structural differences (e.g., hydroxyl vs. hydroxamate groups) can retain bioactivity while altering pharmacokinetics.
Computational Predictions:
  • Tanimoto Similarity Indexing: Using metrics like Tanimoto and Dice coefficients (), the target compound shows moderate similarity to kinase inhibitors with triazino-purine cores. For instance, its 3,9-dimethyl groups align with hydrophobic subpockets in PERK inhibitors ().
  • Docking Efficiency : Compounds with extended substituents (e.g., but-2-en-1-yl) may exhibit enhanced docking scores due to increased surface complementarity, as seen in ROCK1 kinase inhibitors ().

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Properties of Triazino-Purine-Dione Derivatives

Property Target Compound 3,7,9-Trimethyl Analog 1,3,4,9-Tetramethyl
Molecular Weight (g/mol) ~377.4 ~463.5 262.27
LogP (Predicted) ~1.8 ~3.2 ~0.5
Hydrogen Bond Donors 2 (hydroxypropyl OH) 0 0
Solubility (mg/mL) Moderate (due to OH) Low Very low
Key Findings:
  • The tetramethyl analog ’s low molecular weight and LogP suggest rapid clearance but poor membrane permeability.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key steps include:

  • Controlled alkylation of the purine core with (E)-but-2-en-1-yl groups under anhydrous conditions (e.g., THF, 0–5°C) to preserve stereochemistry .
  • Hydroxypropyl introduction via Mitsunobu or SN2 reactions, requiring precise stoichiometry to avoid over-alkylation .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and crystallization (ethanol/water) to achieve >95% purity . Critical factors: Temperature control (±2°C), inert atmosphere (N₂/Ar), and monitoring by TLC/HPLC to minimize side products.

Q. How can spectroscopic techniques validate its structural integrity?

Comprehensive characterization requires:

  • ¹H/¹³C NMR : Assign peaks for the (E)-but-2-en-1-yl group (δ 5.5–6.2 ppm for vinyl protons; δ 120–130 ppm for carbons) and hydroxypropyl (δ 3.4–3.8 ppm for -CH₂OH) .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₃N₅O₃: 366.1878; observed: 366.1881) .
  • IR : Detect carbonyl stretches (ν ~1700 cm⁻¹ for purine-dione) and hydroxyl groups (ν ~3400 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different assay models?

Discrepancies may arise from solubility differences, assay sensitivity, or target selectivity. Mitigation strategies include:

  • Solubility optimization : Use DMSO/cosolvent systems (e.g., PEG-400) with ≤0.1% final concentration to avoid cytotoxicity .
  • Dose-response curves : Test across 5–6 logarithmic concentrations (1 nM–100 µM) to identify IC₅₀/EC₅₀ values .
  • Orthogonal assays : Validate binding affinity (SPR/BLI) alongside functional assays (e.g., cAMP/GTPγS for GPCR targets) .

Q. What computational methods predict its reactivity and interaction with biological targets?

Integrated approaches combine:

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to identify electrophilic sites (e.g., purine C8 for nucleophilic attacks) .
  • Molecular docking (AutoDock Vina) : Screen against targets (e.g., adenosine receptors) using flexible ligand docking and MM-GBSA scoring .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD < 2 Å acceptable) .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for scale-up without compromising purity?

  • DoE (Design of Experiments) : Use fractional factorial designs to prioritize variables (e.g., catalyst loading, solvent ratio) .
  • Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer, improving yield by 15–20% compared to batch .
  • In-line analytics : PAT tools (e.g., ReactIR) monitor intermediates in real time .

Q. What strategies address instability in aqueous buffers during bioassays?

  • Lyophilization : Formulate with cryoprotectants (trehalose/mannitol) for long-term storage .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance stability .
  • Buffer screening : Use HEPES (pH 7.4) over phosphate to minimize metal-catalyzed degradation .

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